N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide
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Description
N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide, also known as HIOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemical research. HIOC is a synthetic compound that has been developed through the chemical modification of natural products, and its unique structure makes it a promising candidate for further investigation.
Scientific Research Applications
1. Role in Orexin Receptor Antagonism
Research has shown that orexins, peptides produced by lateral hypothalamic neurons, play a significant role in maintaining wakefulness by activating orexin-1 (OX1R) and orexin-2 (OX2R) receptors. The study "Blockade of Orexin-1 Receptors Attenuates Orexin-2 Receptor Antagonism-Induced Sleep Promotion in the Rat" by Dugovic et al. (2009) found that the selective blockade of these receptors can have varying effects on sleep-wake modulation. This research highlights the potential of orexin receptor antagonists in sleep regulation and possibly in the treatment of sleep disorders (Dugovic et al., 2009).
2. Synthesis of Anticholinergic Pyrrolidinoindolines
The asymmetric hydrovinylation process is another area where compounds related to N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(1-phenylethyl)oxalamide are used. The study by Lim and RajanBabu (2011), "Ethylene in organic synthesis: a new route to anticholenergic pyrrolidinoindolines, and other molecules with all carbon-quaternary centers via asymmetric hydrovinylation," demonstrates how this method can be used to create anticholinergic pyrrolidinoindolines, which have potential therapeutic applications (Lim & RajanBabu, 2011).
properties
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-14(15-6-4-3-5-7-15)23-21(27)20(26)22-13-19(25)17-8-9-18-16(12-17)10-11-24(18)2/h3-9,12,14,19,25H,10-11,13H2,1-2H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFGVMRKZRXDOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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